N,N'-Dimethylethylenediamine
Overview
Description
N,N’-Dimethylethylenediamine is an organic compound with the chemical formula C4H12N2. It is a colorless liquid with a fishy odor and features two secondary amine functional groups. The compound is known for its versatility in various chemical reactions and applications, particularly in coordination chemistry and organic synthesis .
Mechanism of Action
Target of Action
N,N’-Dimethylethylenediamine (DMEDA) is an organic compound that features two secondary amine functional groups . It primarily targets metal ions, acting as a chelating agent for the preparation of metal complexes . Some of these complexes function as homogeneous catalysts .
Mode of Action
DMEDA interacts with its targets (metal ions) through its two secondary amine functional groups . These groups can donate electron pairs to the metal ions, forming coordinate covalent bonds. This interaction results in the formation of metal-amine complexes .
Biochemical Pathways
It is known that dmeda is used as a precursor to imidazolidines by condensation with ketones or aldehydes . This suggests that DMEDA may influence pathways involving these compounds.
Result of Action
The primary result of DMEDA’s action is the formation of metal-amine complexes . These complexes can function as catalysts, potentially enhancing the rate of certain chemical reactions . In addition, DMEDA can be used to synthesize imidazolidines , which are a type of heterocyclic compound with various potential applications.
Action Environment
The action, efficacy, and stability of DMEDA can be influenced by various environmental factors. For example, the presence and concentration of metal ions in the environment can affect the extent to which DMEDA forms metal-amine complexes . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence the stability and activity of DMEDA.
Biochemical Analysis
Biochemical Properties
N,N’-Dimethylethylenediamine is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts . It is also used as a precursor to imidazolidines by condensation with ketones or aldehydes .
Molecular Mechanism
The molecular mechanism of N,N’-Dimethylethylenediamine is largely dependent on the specific biochemical context in which it is used. For instance, when used as a chelating agent, it can bind to metal ions, potentially influencing the activity of metal-dependent enzymes .
Metabolic Pathways
N,N’-Dimethylethylenediamine is involved in the synthesis of imidazolidines, which may participate in various metabolic pathways
Preparation Methods
N,N’-Dimethylethylenediamine can be synthesized through several methods. One common synthetic route involves the reaction of ethylenediamine with formaldehyde and formic acid. This reaction typically occurs under mild conditions and yields N,N’-Dimethylethylenediamine as the primary product . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
N,N’-Dimethylethylenediamine undergoes various chemical reactions, including:
Condensation: The compound can condense with ketones or aldehydes to form imidazolidines.
C-N Coupling: It is used in copper-catalyzed C-N coupling reactions.
Common reagents and conditions for these reactions include copper (I) halides for C-N coupling and ketones or aldehydes for condensation reactions. Major products formed from these reactions include metal complexes and imidazolidines .
Scientific Research Applications
N,N’-Dimethylethylenediamine has a wide range of applications in scientific research:
Coordination Chemistry: It is frequently used as a bidentate ligand in coordination complexes, particularly with transition metals.
Organic Synthesis: The compound serves as a catalyst or co-catalyst in various organic transformations, including C-H activation, cycloadditions, and asymmetric synthesis.
DNA Binding: It is used in DNA binding studies to enhance the adsorption of carbon dioxide.
Polymer Industry: The compound is used in the synthesis of polymers and other materials.
Comparison with Similar Compounds
N,N’-Dimethylethylenediamine can be compared with other similar compounds such as:
- 1,1-Dimethylethylenediamine
- Dimethylaminopropylamine
- N,N-Diethylethylenediamine
These compounds share similar structural features but differ in their reactivity and applications. N,N’-Dimethylethylenediamine is unique due to its dual functionality as a ligand and a catalyst, making it highly versatile in various chemical processes .
Properties
IUPAC Name |
N,N'-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-5-3-4-6-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKFRMCSXWQSNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058730 | |
Record name | N,N'-Dimethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Dimethylethylenediamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13209 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
20.6 [mmHg] | |
Record name | Dimethylethylenediamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13209 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
110-70-3 | |
Record name | N,N′-Dimethylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N1,N2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Dimethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dimethylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-DIMETHYLETHANE-1,2-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBC5EX42TL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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